molecular formula C9H18O2 B12660520 2-Butyl-2-methyl-1,3-dioxane CAS No. 25683-00-5

2-Butyl-2-methyl-1,3-dioxane

Cat. No.: B12660520
CAS No.: 25683-00-5
M. Wt: 158.24 g/mol
InChI Key: NNCHGGCVERASKN-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is a cyclic acetal, which is a type of compound formed by the reaction of an aldehyde or ketone with a diol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.

Chemical Reactions Analysis

2-Butyl-2-methyl-1,3-dioxane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols.

Scientific Research Applications

2-Butyl-2-methyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-1,3-dioxane involves its ability to form stable cyclic structures, which protect reactive functional groups during chemical reactions. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other acetal structures . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

2-Butyl-2-methyl-1,3-dioxane can be compared with other cyclic acetals such as:

The uniqueness of this compound lies in its specific substituents, which confer particular stability and reactivity properties, making it suitable for specific applications in organic synthesis.

Properties

CAS No.

25683-00-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-butyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-3-4-6-9(2)10-7-5-8-11-9/h3-8H2,1-2H3

InChI Key

NNCHGGCVERASKN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OCCCO1)C

Origin of Product

United States

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